[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine
Overview
Description
[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine: is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a trifluoromethyl group and a phenyl group in the structure of this compound makes it particularly interesting for various applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine typically involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with phenylhydrazine to form the pyrazole ring. This intermediate is then subjected to further reactions to introduce the methanamine group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to produce reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Sodium methoxide, potassium tert-butoxide; often in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest for developing new therapeutic agents .
Medicine: In medicine, derivatives of this compound are explored for their pharmacological activities, including anti-inflammatory, antifungal, and anticancer properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials with improved performance characteristics. Its incorporation into polymers and coatings can impart desirable properties such as increased durability and resistance to degradation .
Mechanism of Action
The mechanism of action of [1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the binding affinity of the compound to its target, leading to increased potency and efficacy. The phenyl group can also contribute to the overall binding interactions through hydrophobic and π-π stacking interactions .
Comparison with Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound shares the pyrazole core structure but differs in the substitution pattern, which can lead to variations in its chemical and biological properties.
1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazole: Another pyrazole derivative with different substituents, offering unique properties and applications.
Pyrazolo[1,5-a]pyrimidines: These compounds have a fused ring system that imparts distinct chemical and physical properties, making them useful in various applications.
Uniqueness: The uniqueness of [1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine lies in its combination of a trifluoromethyl group and a phenyl group on the pyrazole ring. This specific substitution pattern enhances its chemical stability, biological activity, and potential for diverse applications in research and industry.
Properties
IUPAC Name |
[1-phenyl-5-(trifluoromethyl)pyrazol-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3/c12-11(13,14)10-8(6-15)7-16-17(10)9-4-2-1-3-5-9/h1-5,7H,6,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLACYCYSPSAJTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)CN)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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